3-Ethyl-2,4-pentanedione

Descripción

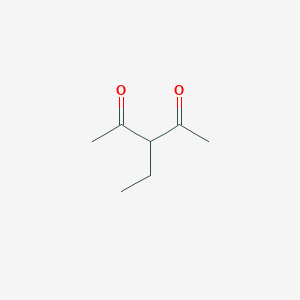

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(5(2)8)6(3)9/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARKOVVHJSMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165510 | |

| Record name | 3-Ethylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-34-7 | |

| Record name | 3-Ethyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethylacetylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GK69H2R84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 3-Ethyl-2,4-pentanedione

Introduction

This compound, also known as 3-ethylacetylacetone, is a C-alkylated derivative of the β-diketone, 2,4-pentanedione (acetylacetone).[1] Its structure features a central carbon atom substituted with an ethyl group, flanked by two acetyl groups. This compound and its derivatives are of interest in various chemical applications, including the synthesis of heterocyclic compounds and the preparation of metal complexes. For instance, it has been utilized in the preparation of a N,N,N,N-tetradentate macrocyclic ligand and vanadyl 3-ethylacetylacetonate, the latter of which has been studied for its effects in non-ketotic, streptozotocin-diabetic rats.[1] This guide provides a detailed overview of the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

The primary synthetic route to this compound is through the C-alkylation of 2,4-pentanedione (acetylacetone). This reaction takes advantage of the acidity of the α-hydrogens located on the methylene (B1212753) bridge between the two carbonyl groups of acetylacetone (B45752). The general mechanism involves the deprotonation of acetylacetone to form a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.[2][3]

A key challenge in the alkylation of active methylene compounds like acetylacetone is controlling the extent of alkylation to prevent the formation of unwanted dialkylated products.[4] Various methodologies have been developed to enhance the selectivity for monoalkylation.[4]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Alkylation of Acetylacetone

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,4-Pentanedione (Acetylacetone)

-

Sodium ethoxide (or another suitable base)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous ethanol (B145695) (or another suitable solvent)

-

Hydrochloric acid (for work-up)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared. The flask is cooled in an ice bath. 2,4-Pentanedione is added dropwise to the cooled base solution with stirring to form the sodium enolate.

-

Alkylation: Ethyl iodide is added dropwise to the enolate solution. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours to ensure the completion of the alkylation reaction.[3]

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is treated with water to dissolve the sodium iodide byproduct. The aqueous solution is then acidified with dilute hydrochloric acid.

-

Extraction: The product is extracted from the aqueous layer using diethyl ether. The combined organic extracts are washed with water and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude product, this compound, is then purified by fractional distillation under reduced pressure. The boiling point is reported as 80-81 °C at 20 mmHg.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][5] |

| Molecular Weight | 128.17 g/mol | [1][5] |

| CAS Number | 1540-34-7 | [1][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 80-81 °C / 20 mmHg | [1] |

| Density | 0.953 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.442 | [1] |

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. Like its parent compound, it exists as a mixture of keto and enol tautomers.

Caption: Keto-enol tautomerism in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that indicate the presence of both keto and enol forms.

-

Keto Form: Strong absorption bands corresponding to the C=O stretching of the ketone groups are expected around 1700-1730 cm⁻¹.

-

Enol Form: The presence of the enol tautomer leads to a broad O-H stretching band (due to intramolecular hydrogen bonding) in the range of 2400-3200 cm⁻¹, and C=O and C=C stretching vibrations around 1600-1640 cm⁻¹. The C=O frequency is lowered due to conjugation and hydrogen bonding.[6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |

| O-H stretch (broad) | 2400 - 3200 | Enol |

| C-H stretch | 2850 - 3000 | Both |

| C=O stretch | 1700 - 1730 | Keto |

| C=C & C=O stretch (conj.) | 1600 - 1640 | Enol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and confirming the presence of tautomers.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the methyl groups. The chemical shifts of the methyl protons and the methine proton will differ between the keto and enol forms.

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -CH₂CH₃ (Ethyl) | Triplet | ~0.9 |

| -CH₂ CH₃ (Ethyl) | Quartet | ~1.7 |

| -CO-CH₃ | Singlet | ~2.1 - 2.3 |

| -CH- (Methine) | Triplet | ~3.6 (Keto form) |

| =C-OH (Enol) | Singlet (broad) | ~16.0 (variable) |

¹³C NMR Spectroscopy: The carbon NMR provides further structural confirmation.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| -CH₂C H₃ (Ethyl) | ~11 |

| -C H₂CH₃ (Ethyl) | ~23 |

| -CO-C H₃ | ~28 - 30 |

| -C H- (Methine) | ~65 (Keto form) |

| =C - (Enol form) | ~105 |

| C =O (Ketone) | ~203 (Keto form) |

| C =O (Enol form) | ~192 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₇H₁₂O₂, which is approximately 128.08 m/z.[5]

-

Key Fragments: Common fragmentation patterns for β-diketones involve the loss of acetyl (CH₃CO•, 43 u) and ethyl (C₂H₅•, 29 u) groups.

| m/z Value | Possible Fragment Ion |

| 128 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₂H₅]⁺ |

| 85 | [M - CH₃CO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [CH₃CO]⁺ (often a base peak) |

Conclusion

This compound can be reliably synthesized via the selective C-alkylation of acetylacetone. Its structural identity and the presence of keto-enol tautomerism are unequivocally confirmed through a combination of IR, NMR (¹H and ¹³C), and mass spectrometry. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers working with β-diketones and their derivatives in synthetic chemistry and drug development.

References

- 1. This compound, mixture of tautomers 98 1540-34-7 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-Ethylpentane-2,4-dione | C7H12O2 | CID 73761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. organic chemistry - Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone) - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-2,4-pentanedione, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

This compound, also known as 3-ethylacetylacetone, is a beta-dicarbonyl compound with the molecular formula C₇H₁₂O₂.[1] Its chemical structure features a pentane (B18724) backbone with ketone groups at positions 2 and 4, and an ethyl substituent at the central carbon, position 3. This structure leads to interesting chemical properties, including keto-enol tautomerism.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 1540-34-7 | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Melting Point | 26.25 °C (estimate) | [4] |

| Boiling Point | 175.9 °C at 760 mmHg; 80-81 °C at 20 mmHg | [4] |

| Density | 0.953 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.442 | [2] |

| pKa | 11.34 at 25 °C | [4] |

| Flash Point | 67 °C (closed cup) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the C-alkylation of 2,4-pentanedione (acetylacetone). A general and efficient method involves the reaction of acetylacetone (B45752) with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results. The following sections outline the protocols for key experiments.

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 3-alkyl-2,4-pentanediones.[3]

Materials:

-

2,4-Pentanedione

-

Ethyl iodide

-

Anhydrous potassium carbonate

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Combine 2,4-pentanedione, ethyl iodide, anhydrous potassium carbonate, and acetone in a round-bottomed flask.

-

Attach a reflux condenser and heat the mixture under reflux for several hours.

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Wash the collected solids with acetone.

-

Combine the filtrate and washings, and concentrate the solution using a rotary evaporator to remove the acetone.

-

Purify the resulting crude product by distillation to obtain this compound.[6]

Determination of Physicochemical Properties

The following protocols describe standard methods for determining the key physicochemical properties of this compound.

1. Melting Point Determination

The melting point of this compound, which is a liquid at room temperature, can be determined by the capillary method after solidification at a low temperature.

Caption: Workflow for determining the melting point of a low-melting substance.

2. Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.

3. Density Measurement

The density of the liquid can be determined using a pycnometer or a digital density meter at a controlled temperature.

4. Refractive Index Measurement

A refractometer is used to measure the refractive index of the liquid at a specific temperature, typically 20°C, using the sodium D-line.

5. pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of this compound with a standard solution of a strong base while monitoring the pH.

6. Solubility Determination

A general procedure to determine solubility involves incrementally adding the solute to a known volume of the solvent at a constant temperature until saturation is reached.[7]

Caption: A general workflow for determining the solubility of a compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 3-Ethylpentane-2,4-dione | C7H12O2 | CID 73761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. 3-乙基-2,4-戊二酮,互变异构体的混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 3-Ethyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,4-pentanedione, a β-dicarbonyl compound, serves as a significant model for studying keto-enol tautomerism. This guide provides a comprehensive analysis of its tautomeric forms, the equilibrium between them, and the factors influencing this balance. Detailed experimental protocols for the synthesis and characterization of these tautomers are presented, alongside a thorough examination of their spectroscopic properties. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering insights into the structural dynamics that can influence molecular interactions and reactivity.

Introduction to Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] A prevalent form of tautomerism is the keto-enol tautomerism, an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). In the case of this compound, the presence of two carbonyl groups flanking a central carbon atom facilitates a dynamic equilibrium between the diketo form and the more stable, conjugated enol form.

The position of this equilibrium is sensitive to a variety of factors, including the steric and electronic nature of substituents, the polarity of the solvent, and the temperature. The ethyl group at the C3 position introduces steric hindrance that can influence the planarity of the enol form and, consequently, the equilibrium position.

Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers of this compound can be represented as follows:

Caption: Keto-enol tautomeric equilibrium of this compound.

The stability of the enol form is attributed to the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as the conjugation of the double bond with the remaining carbonyl group.

Thermodynamic Considerations

The relative stability of the tautomers can be quantified by the change in Gibbs free energy (ΔG°) of the equilibrium. A negative ΔG° indicates that the enol form is more stable. In the gas phase, the enol form of this compound is favored, with a literature value for the change in enthalpy (ΔH°) for the keto to enol conversion being -1.25 kcal/mol. This suggests that the intramolecular hydrogen bonding and conjugation in the enol form outweigh the strength of the carbon-oxygen double bond in the keto form in the absence of solvent effects.

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for the quantitative analysis of the keto-enol tautomeric equilibrium in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Data Presentation

| Parameter | Value | Method | Reference |

| ΔH° (gas phase) | -1.25 kcal/mol | Computational | [No specific reference found] |

| % Enol (CDCl₃) | Data not available | ¹H NMR | |

| Keq (CDCl₃) | Data not available | ¹H NMR | |

| % Enol (DMSO-d₆) | Data not available | ¹H NMR | |

| Keq (DMSO-d₆) | Data not available | ¹H NMR |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-alkyl-2,4-pentanediones is the C-alkylation of 2,4-pentanedione. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

2,4-Pentanedione

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (or Ethyl Bromide)

-

Anhydrous Acetone (B3395972)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pentanedione, anhydrous potassium carbonate, and anhydrous acetone.

-

Slowly add ethyl iodide to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone and combine the filtrates.

-

Remove the acetone from the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Sample Preparation: Prepare a ~0.1 M solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Analysis: The ratio of the keto to enol tautomers can be determined by integrating the characteristic signals of each form.

-

Keto Tautomer:

-

-CH(Et)-: A triplet.

-

-CH₂- (ethyl): A quartet.

-

-CH₃ (acetyl): Two singlets.

-

-CH₃ (ethyl): A triplet.

-

-

Enol Tautomer: (Typically a single set of averaged signals due to rapid intramolecular proton transfer)

-

=C-CH₂- (ethyl): A quartet.

-

-OH (enolic): A broad singlet, often downfield.

-

-CH₃ (acetyl): Two singlets.

-

-CH₃ (ethyl): A triplet.

-

The equilibrium constant (Keq = [Enol]/[Keto]) can be calculated from the ratio of the integrals of non-overlapping, characteristic peaks.

Sample Preparation: Acquire the IR spectrum of a neat liquid film of this compound between two NaCl or KBr plates.

Spectral Interpretation:

-

Keto Tautomer:

-

C=O stretch: Two strong absorption bands in the region of 1700-1730 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups.

-

-

Enol Tautomer:

-

O-H stretch: A broad band in the region of 2500-3200 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

-

C=C stretch: A strong absorption band around 1600-1640 cm⁻¹.

-

C=O stretch (conjugated): A strong absorption band around 1600-1640 cm⁻¹, often overlapping with the C=C stretch.

-

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

The tautomeric state of a molecule can significantly impact its biological activity by altering its shape, polarity, and hydrogen bonding capabilities. For drug development professionals, understanding the tautomeric equilibrium of a lead compound is crucial as different tautomers can exhibit different binding affinities to a biological target.

References

Spectroscopic Analysis of 3-Ethyl-2,4-pentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Ethyl-2,4-pentanedione, a key organic compound with applications in various chemical syntheses. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for researchers and professionals in drug development and chemical sciences. The guide also includes detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet | 3H | -CH₂CH₃ |

| ~2.1 | Singlet | 6H | 2 x -C(=O)CH₃ |

| ~2.5 | Quartet | 2H | -CH₂ CH₃ |

| ~3.5 | Triplet | 1H | -C(=O)CH(CH₂CH₃)C(=O)- |

Note: this compound exists as a mixture of keto and enol tautomers. The data presented here is a simplified representation of the major keto tautomer. The presence of the enol form will result in additional, distinct signals.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~12 | -CH₂C H₃ |

| ~25 | -C H₂CH₃ |

| ~30 | 2 x -C(=O)C H₃ |

| ~65 | -C(=O)C H(CH₂CH₃)C(=O)- |

| ~204 | 2 x C =O |

Note: As with ¹H NMR, the presence of the enol tautomer will lead to additional signals in the ¹³C NMR spectrum.

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (keto form, symmetric) |

| ~1700 | Strong | C=O stretch (keto form, asymmetric) |

| ~1610 | Medium-Strong | C=C stretch (enol form) |

| Broad (~3200-2400) | Weak/Broad | O-H stretch (intramolecular H-bond in enol form)[1][2] |

Note: The IR spectrum will show characteristic absorptions for both the keto and enol forms. The carbonyl peaks of the keto form are typically prominent.[1][2] The broad O-H stretch of the enol is a result of strong intramolecular hydrogen bonding.[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization)[3][4]

| m/z | Relative Intensity (%) | Assignment |

| 128 | Base Peak | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₃]⁺ |

| 86 | High | [M - C₂H₅O]⁺ or [CH₃COCHCO]⁺ |

| 71 | High | [M - CH₃CO]⁺ or [C₄H₇O]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Note: The fragmentation pattern provides valuable information for structural elucidation. The base peak corresponds to the molecular ion, and other significant peaks arise from the loss of specific fragments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]

-

The final solution height in the 5 mm NMR tube should be approximately 4-5 cm.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[3]

-

-

Instrumental Analysis:

-

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[6]

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans).

-

The acquired data is Fourier transformed and processed (phasing, baseline correction) to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[7]

-

Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8][9]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7][10]

-

-

Instrumental Analysis:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

First, a background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.

-

The prepared salt plate "sandwich" is then placed in the sample holder of the instrument.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 µg/mL.[12]

-

Ensure the sample is completely dissolved and free of any particulate matter. Filtration may be necessary.[12]

-

-

Instrumental Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

The sample solution is injected into a gas chromatograph (GC) to separate the compound from any impurities.

-

The separated compound then enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. 3-Ethylpentane-2,4-dione | C7H12O2 | CID 73761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in Substituted Pentanediones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and experimental determination of keto-enol tautomerism in substituted 2,4-pentanediones. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug design. In the context of β-dicarbonyl compounds such as substituted pentanediones, the equilibrium between the keto and enol forms is particularly sensitive to structural and environmental factors. Understanding and quantifying this equilibrium is crucial for predicting molecular properties and reactivity.

The Keto-Enol Equilibrium in Substituted Pentanediones

The tautomeric equilibrium of a substituted 2,4-pentanedione involves the interconversion of the diketo form and the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group. The position of this equilibrium is influenced by the electronic and steric nature of the substituents at the C1, C3, and C5 positions, as well as by the solvent.

CAS number and molecular structure of 3-Ethyl-2,4-pentanedione

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2,4-pentanedione (CAS No. 1540-34-7), a β-diketone with significant applications in chemical synthesis and as a precursor for developing novel compounds. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and visualizes key chemical processes and applications.

Chemical Identity and Molecular Structure

This compound, also known as 3-ethylacetylacetone, is an organic compound with the chemical formula C₇H₁₂O₂.[1][2][3] Its structure features a pentane (B18724) chain with carbonyl groups at the second and fourth positions and an ethyl substituent on the central carbon.[4] This substitution is a key structural feature that influences its chemical behavior.

A critical aspect of its structure is the existence of a keto-enol tautomerism, an equilibrium between the diketone form and its enol form, (3Z)-3-ethyl-4-hydroxypent-3-en-2-one.[4] The enol form is notably stabilized by intramolecular hydrogen bonding and conjugation, a common feature in β-dicarbonyl compounds.[5][6][7]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| CAS Number | 1540-34-7[1][2][3][8] |

| Molecular Formula | C₇H₁₂O₂[1][2][3] |

| Molecular Weight | 128.17 g/mol [1][2][3] |

| IUPAC Name | 3-ethylpentane-2,4-dione[3][8] |

| Synonyms | This compound, 3-Ethylacetylacetone[9] |

| Appearance | Clear, colorless to light yellow liquid[8] |

| InChI Key | GUARKOVVHJSMRW-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CCC(C(=O)C)C(=O)C[2][3] |

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. These values are essential for handling, purification, and reaction setup.

Table 2: Physicochemical Properties

| Property | Value | Conditions |

| Density | 0.953 g/mL[1] | at 25 °C |

| Boiling Point | 80-81 °C[1] | at 20 mmHg |

| 175.9 °C[2] | at 760 mmHg | |

| Refractive Index (n_D) | 1.442[1] | at 20 °C |

| Flash Point | 67 °C[1] | Closed cup |

| pKa | 11.34[2][10] | at 25 °C |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via C-Alkylation of 2,4-Pentanedione

The most common and effective method for preparing 3-alkyl-β-diketones is the direct C-alkylation of 2,4-pentanedione (acetylacetone). The following protocol is adapted from a general procedure reported in Organic Syntheses for analogous compounds, which is noted to be applicable for the preparation of 3-ethyl- and 3-isopropylpentane-2,4-diones.[11]

Protocol:

-

Reaction Setup: To a 500-mL round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 2,4-pentanedione (0.65 mol, 65.1 g), ethyl iodide (0.80 mol, 124.8 g), anhydrous potassium carbonate (84 g), and 125 mL of acetone (B3395972). Note: The potassium carbonate should be dried at 100°C for at least 2 hours prior to use.

-

Reaction: Heat the mixture under reflux for 4.5 to 20 hours. Note: Shorter reaction times (e.g., 4.5 hours) are reported to minimize the formation of the dialkylation byproduct, 3,3-diethyl-2,4-pentanedione.

-

Workup: Allow the reaction mixture to cool to room temperature. Filter the insoluble inorganic salts and wash the solid residue thoroughly with approximately 200 mL of acetone.

-

Isolation: Combine the filtrate and acetone washings. Concentrate the solution on a rotary evaporator. Note: Potassium iodide may precipitate during concentration. It is advisable to decant the crude product from this solid before distillation.

-

Purification: Purify the residual oil by vacuum distillation to yield this compound as a colorless oil.

Spectroscopic Characterization Protocols

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified liquid sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer. Key steps include locking on the deuterium (B1214612) signal of the solvent, shimming the magnetic field to achieve optimal homogeneity, and setting appropriate acquisition parameters (e.g., pulse angle, relaxation delay).

-

Data Interpretation: The resulting spectrum will show distinct signals for the keto and enol tautomers, allowing for the calculation of their relative ratio by integrating the characteristic peaks.[12]

-

Sample Preparation: Place one drop of the neat liquid sample onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[2][13]

-

Analysis: Place a second salt plate on top to create a thin liquid film between the plates.[2]

-

Data Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty chamber should be run first.

-

Data Interpretation: The spectrum will show characteristic absorption bands. For the keto form, strong C=O stretching vibrations are expected around 1700-1730 cm⁻¹. The enol form will exhibit a broad O-H stretch (due to hydrogen bonding) and C=O and C=C stretching vibrations at lower wavenumbers (e.g., ~1600 cm⁻¹) due to conjugation.[6][7]

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC-MS) inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In this process, the vaporized sample molecules are bombarded by a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺•) and various fragment ions.[10][14]

-

Analysis and Detection: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio and detected.

-

Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the molecular weight (m/z = 128) and characteristic fragment peaks resulting from the cleavage of the ethyl and acetyl groups.

Visualized Workflows and Chemical Pathways

The following diagrams, generated using Graphviz, illustrate key chemical principles and processes relevant to this compound.

Caption: Keto-Enol Tautomerism of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical pathway for metal complex formation.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary relevance to drug development and advanced research lies in its function as a chelating agent.

-

Precursor to Metal Complexes: It has been explicitly used in the preparation of vanadyl 3-ethylacetylacetonate.[15] Vanadium complexes are studied for their potential insulin-mimetic properties, indicating a possible application in developing treatments for diabetes.[10][15]

-

Synthesis of Heterocycles: As a 1,3-dicarbonyl compound, it is a key precursor for synthesizing various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry.

-

Ligand Development: The compound is used to prepare more complex ligands, such as N,N,N,N-tetradentate macrocyclic ligands, which can coordinate with various metal ions for applications in catalysis or as therapeutic agents.[10][15]

-

Flavor and Fragrance: It is also employed in the flavor and fragrance industry.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. studylib.net [studylib.net]

- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Keto-Enol Tautomerism [thecatalyst.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. as.uky.edu [as.uky.edu]

A Comprehensive Review on the Synthesis of β-Diketones: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core synthetic methodologies for β-diketones, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to guide researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

β-Diketones, or 1,3-diketones, are a pivotal class of organic compounds characterized by two carbonyl groups separated by a methylene (B1212753) group. This unique structural motif imparts a versatile reactivity, making them invaluable intermediates in the synthesis of a wide array of heterocycles, including pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents.[1] Furthermore, the enol form of β-diketones acts as a bidentate ligand, readily forming stable complexes with various metal ions, leading to their application as chelating agents and in materials science.[1] This technical guide provides a comprehensive literature review of the key synthetic strategies for preparing β-diketones, with a focus on detailed experimental protocols and quantitative data to aid in the practical application of these methodologies.

Core Synthetic Methodologies

The synthesis of β-diketones can be broadly categorized into classical and modern methods. The classical approaches, namely the Claisen condensation and the Baker-Venkataraman rearrangement, have been the cornerstones of β-diketone synthesis for over a century. Modern methods offer alternative pathways, often with improved yields, milder reaction conditions, and broader substrate scope.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or, more relevant to β-diketone synthesis, between an ester and a ketone in the presence of a strong base.[2][3] The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the β-diketone.[2][4]

A critical requirement for this reaction is the presence of at least one α-proton on the ketone to enable enolate formation.[3] The choice of a non-nucleophilic strong base is crucial to prevent side reactions. Sodium ethoxide, sodium amide, and sodium hydride are commonly employed bases.[5][6]

dot

Caption: General workflow of the Claisen condensation for β-diketone synthesis.

Below are detailed experimental protocols for the synthesis of representative β-diketones via Claisen condensation.

Table 1: Synthesis of β-Diketones via Claisen Condensation

| Product Name | Ketone | Ester | Base | Solvent | Reaction Conditions | Yield | Reference |

| Dibenzoylmethane (B1670423) | Acetophenone (B1666503) | Ethyl Benzoate (B1203000) | Sodium Ethoxide | Toluene (B28343) | 150-160 °C, 20-30 min | 62-71% | [4][7] |

| Acetylacetone | Acetone | Ethyl Acetate | Sodium Ethoxide | Diethyl Ether | Reflux, 1 hour | 80-85% | [8][9] |

| Trifluoroacetylacetone | Acetone | Ethyl Trifluoroacetate | Sodium Ethoxide | Ethanol (B145695) | 50 °C, 4 hours | 40.1% | [10] |

Detailed Experimental Protocol: Synthesis of Dibenzoylmethane [4][7]

-

Reagents and Setup: In a dry 2-L three-necked flask equipped with a mechanical stirrer, a condenser for downward distillation, and an addition funnel, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

-

Reaction: Heat the flask in an oil bath to 150–160 °C. Gradually add 44 g (0.65 mole) of sodium ethoxide in small portions over 20–30 minutes with vigorous stirring. The reaction mixture will become gelatinous.

-

Distillation: Continue stirring and heating until no more ethanol distills over (approximately 15–30 minutes).

-

Workup: Cool the reaction mixture to room temperature. Add 150 mL of water to dissolve the solid mass. Transfer the mixture to a separatory funnel and add an ice-cold solution of 25 mL of concentrated sulfuric acid in 200 mL of water. Shake vigorously.

-

Extraction: Separate the organic layer and wash it with 200 mL portions of 5% sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with 200 mL of water.

-

Purification: Dry the organic layer with calcium chloride. Remove the ether and excess ethyl benzoate by distillation under reduced pressure. The crude dibenzoylmethane can be recrystallized from a suitable solvent.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl migration of a 2-acyloxyacetophenone to form a 1,3-diketone.[11][12] This reaction is particularly useful for the synthesis of ortho-hydroxyaryl β-diketones, which are precursors to flavones and chromones.[1][8] The process involves the formation of an enolate from the acetophenone moiety, which then attacks the ester carbonyl intramolecularly.[11][12]

dot

Caption: Mechanism of the Baker-Venkataraman rearrangement.

Table 2: Synthesis of o-Hydroxydibenzoylmethane via Baker-Venkataraman Rearrangement

| Starting Material | Base | Solvent | Reaction Conditions | Yield | Reference |

| 2-Benzoyloxyacetophenone | Potassium Hydroxide (B78521) | Pyridine (B92270) | 50 °C, 15 min | 43-48% | [4] |

Detailed Experimental Protocol: Synthesis of o-Hydroxydibenzoylmethane [4]

-

Preparation of 2-Benzoyloxyacetophenone: Dissolve 13.6 g (0.1 mole) of 2-hydroxyacetophenone (B1195853) in 20 mL of pyridine. Add 21.1 g (0.15 mole) of benzoyl chloride. The reaction is exothermic. After the initial heat dissipates (about 15 minutes), pour the mixture into 600 mL of 3% hydrochloric acid with 200 g of crushed ice. Collect the precipitate by filtration and recrystallize from methanol.

-

Rearrangement: Dissolve 20 g (0.083 mole) of the prepared 2-benzoyloxyacetophenone in 75 mL of pyridine in a beaker and warm to 50 °C.

-

Base Addition: Add 7 g of pulverized 85% potassium hydroxide and stir mechanically for 15 minutes. A yellow precipitate of the potassium salt of o-hydroxydibenzoylmethane will form.

-

Workup: Cool the mixture to room temperature and acidify with 100 mL of 10% acetic acid.

-

Isolation: Collect the crude product by suction filtration. The crude o-hydroxydibenzoylmethane can be used in the next step without further purification.

Modern Synthetic Methods

Recent advancements in organic synthesis have led to the development of novel methods for β-diketone formation, often proceeding under milder conditions and with greater efficiency and substrate tolerance.

A direct and efficient method for the synthesis of 1,3-diketones involves the acylation of ketone enolates with acid chlorides. This approach can be performed as a one-pot synthesis of pyrazoles by subsequent reaction with hydrazine (B178648).[4] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for the efficient generation of the ketone enolate.

Table 3: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides

| Ketone (2 mmol) | Acid Chloride (1 mmol) | Base (2.1 mmol) | Solvent | Reaction Conditions | Yield of Pyrazole (B372694) | Reference |

| Acetophenone | Benzoyl Chloride | LiHMDS (1.0 M in THF) | Toluene | 0 °C to RT, then reflux | Not specified |

Detailed Experimental Protocol: One-Pot Synthesis of a Pyrazole

-

Enolate Formation: Dissolve the ketone (2 mmol) in 5 mL of dry toluene in a screw-cap vial under a nitrogen atmosphere and cool to 0 °C. Add LiHMDS (2.1 mL, 1.0 M in THF, 2.1 mmol) quickly via syringe with stirring.

-

Acylation: After 1 minute, add the acid chloride (1 mmol) in one portion with stirring.

-

Quenching and Cyclization: Remove the ice bath and after 1 minute, add 2 mL of acetic acid with stirring. Add 10 mL of ethanol and 5 mL of THF to create a homogeneous mixture. Add hydrazine hydrate (B1144303) (2 mL) and allow the mixture to auto-reflux for 5 minutes.

-

Workup: Add the resulting solution to a 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic fraction with brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

The hydration of alkynones presents another modern route to 1,3-diketones. Gold(I) complexes have emerged as effective catalysts for the regioselective hydration of alkynes under mild conditions.

Table 4: Gold(I)-Catalyzed Hydration of Alkynones

| Substrate | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 1-Phenyl-2-propyn-1-one | PPh₃AuCl / AgOTf | Methanol / Water | Room Temperature | 98% |

Decarboxylative coupling reactions offer a transition-metal-free pathway to β-diketones. This method involves the reaction of α-oxocarboxylates with α-bromoketones.

The synthesis of β-diketones is a well-established field with a rich history of classical reactions that remain highly relevant. The Claisen condensation and Baker-Venkataraman rearrangement are robust and reliable methods for accessing a wide range of β-diketone structures. Furthermore, the continuous development of modern synthetic methodologies, including the direct acylation of ketones, catalytic hydration of alkynones, and decarboxylative couplings, provides researchers with a diverse toolbox to construct these valuable intermediates with improved efficiency, milder conditions, and broader functional group tolerance. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and professionals in drug development, enabling the informed selection and application of the most suitable synthetic strategy for their specific research needs.

References

- 1. Transition-metal-free formal decarboxylative coupling of α-oxocarboxylates with α-bromoketones under neutral conditions: a simple access to 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 4. Collection - 1,3-Diketones from Acid Chlorides and Ketones:â A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Synthesis of 1,3-Diketones and βâKeto Thioesters via Soft Enolization - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]

- 12. organic chemistry - One-pot synthesis of pyrazole - Chemistry Stack Exchange [chemistry.stackexchange.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 3-Ethyl-2,4-pentanedione

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound (CAS No. 1540-34-7). While the precise moment of its first synthesis is embedded within the broader historical development of C-alkylation of β-dicarbonyl compounds in the late 19th and early 20th centuries, this document outlines the key synthetic methodologies that have evolved over time. Detailed experimental protocols, quantitative physical and spectral data, and the chemical reactivity of the title compound are presented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 3-ethylacetylacetone, is a substituted β-diketone that has found applications as a synthetic intermediate in the preparation of more complex molecules, including heterocyclic compounds and ligands for metal complexes.[1] Its utility also extends to the flavor and fragrance industry.[1] The presence of the ethyl group on the central carbon of the pentanedione backbone influences its physical and chemical properties, including its keto-enol tautomerism.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, seminal publication but is rather a result of the systematic exploration of the reactivity of β-dicarbonyl compounds, a cornerstone of classical organic synthesis. The foundational work on the alkylation of active methylene (B1212753) compounds, such as acetylacetone (B45752) (2,4-pentanedione), was established by the late 19th and early 20th centuries. Early methods for the synthesis of 3-alkylpentane-2,4-diones involved the reaction of the sodium or potassium salt of acetylacetone with an alkyl iodide. This general reaction scheme was applicable to a variety of alkyl halides, including ethyl iodide, to yield the corresponding 3-alkyl derivative.

While a specific "discovery" paper for the ethyl derivative is not readily identifiable, the methodology for its synthesis is a direct extension of the well-established C-alkylation chemistry of β-dicarbonyls.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1540-34-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Density | 0.953 g/mL at 25 °C | [4] |

| Boiling Point | 80-81 °C at 20 mmHg | |

| 175.9 °C at 760 mmHg | [4] | |

| Refractive Index (n20/D) | 1.442 | [4] |

| Flash Point | 67 °C (152.6 °F) - closed cup | |

| pKa | 11.34 at 25 °C | [3][4] |

Table 2: Spectral Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | |

| Mass Spectrometry | Data available | [6] |

| Infrared (IR) | Data available |

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of this compound is the C-alkylation of acetylacetone.

Classical Synthesis via Alkylation of Acetylacetonate

This method involves the deprotonation of acetylacetone to form the enolate, which then acts as a nucleophile to attack an ethyl halide.

Reaction Scheme:

CH₃COCH₂COCH₃ + Base → [CH₃COCHCOCH₃]⁻ + Base-H⁺ [CH₃COCHCOCH₃]⁻ + CH₃CH₂-I → CH₃COCH(CH₂CH₃)COCH₃ + I⁻

Detailed Experimental Protocol:

-

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Iodoethane (B44018) (ethyl iodide)

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), acetone, or tetrahydrofuran (B95107) (THF))

-

Apparatus for reflux and distillation

-

-

Procedure (using NaH in DMSO):

-

To a stirred suspension of sodium hydride in anhydrous dimethyl sulfoxide under an inert atmosphere (e.g., nitrogen or argon), add pentane-2,4-dione dropwise at a temperature maintained between 15-20 °C.

-

After the addition is complete, stir the mixture at room temperature for one hour to ensure complete formation of the sodium enolate.

-

Cool the reaction mixture in an ice bath and add iodoethane dropwise, keeping the temperature below 20 °C.

-

After the addition of iodoethane, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield this compound.

-

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Keto-Enol Tautomerism

This compound exhibits the characteristic reactivity of β-dicarbonyl compounds. The presence of the electron-withdrawing carbonyl groups makes the α-proton acidic, facilitating enolate formation. The enolate is a key reactive intermediate for further alkylation or acylation reactions.

Like its parent compound, acetylacetone, this compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[7][8]

Diagram of Keto-Enol Tautomerism

Caption: Keto-enol tautomerism of this compound.

The compound can undergo condensation reactions with reagents like hydrazine (B178648) to form heterocyclic compounds such as pyrazoles.[9]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its primary applications include:

-

Precursor for Heterocyclic Compounds: It is used in condensation reactions to synthesize substituted pyrazoles and other heterocycles.

-

Ligand Synthesis: It is a precursor for the synthesis of more complex β-diketone ligands used in coordination chemistry. For instance, it has been used to prepare vanadyl 3-ethylacetylacetonate, a compound that has been studied for its effects on glucose metabolism in diabetic rats.[10]

-

Flavor and Fragrance Industry: It is utilized as a flavoring agent in various consumer products.[1]

Conclusion

This compound is a historically significant, yet continually relevant, organic compound. Its discovery is rooted in the fundamental principles of organic reactivity that were being elucidated in the late 19th and early 20th centuries. The synthetic methodologies, primarily centered around the C-alkylation of acetylacetone, are robust and well-documented. The physicochemical and spectral data provided herein offer a quantitative basis for its use in research and development. As a versatile synthetic intermediate, this compound will likely continue to be employed in the creation of novel molecules with diverse applications in medicinal chemistry, materials science, and beyond.

References

- 1. Cas 1540-34-7,this compound | lookchem [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound(1540-34-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2,4-Pentanedione, 3-ethyl- [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Keto-Enol Tautomerism [thecatalyst.org]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. 3-乙基-2,4-戊二酮,互变异构体的混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

Theoretical Stability Analysis of 3-Ethyl-2,4-pentanedione Tautomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2,4-pentanedione, a β-dicarbonyl compound, is a molecule of significant interest in synthetic chemistry and drug development due to its versatile reactivity and coordination properties. Central to its chemical behavior is the keto-enol tautomerism, an equilibrium that dictates its structural, electronic, and reactive characteristics. This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of the keto and enol tautomers of this compound. We will delve into the computational methodologies employed to determine the relative stabilities, present the quantitative data in a structured format, and visualize the underlying chemical principles.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like 2,4-pentanedione and its derivatives, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation.[2][3] The position of this equilibrium is sensitive to various factors, including the nature of substituents on the carbon backbone, the solvent, and the temperature.

The presence of an ethyl group at the C3 position of 2,4-pentanedione introduces steric and electronic effects that influence the delicate balance between the keto and enol forms. Understanding this influence is crucial for predicting the molecule's behavior in different chemical environments.

Theoretical Framework and Computational Methodologies

The relative stability of tautomers can be effectively investigated using computational chemistry methods. These theoretical calculations provide insights into the energetics and geometries of the different forms, which can be challenging to determine experimentally with high precision.

Computational Approaches

Several theoretical methods are employed to study keto-enol tautomerism. These range from semi-empirical methods to more rigorous ab initio and density functional theory (DFT) calculations.

-

Semi-Empirical Methods (e.g., AM1): These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are computationally less expensive and can be useful for initial assessments of molecular properties.

-

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density. Functionals like B3LYP are commonly used in conjunction with basis sets (e.g., 6-31G*) to provide a good balance between accuracy and computational cost.[4] DFT is a powerful tool for optimizing molecular geometries and calculating relative energies.

Experimental Protocols: A Generalized Computational Workflow

While specific parameters may vary between studies, a general protocol for the theoretical investigation of this compound tautomerism is as follows:

-

Molecular Structure Construction: The initial 3D structures of both the keto and enol tautomers of this compound are built using molecular modeling software.

-

Geometry Optimization: The initial structures are then subjected to geometry optimization calculations. This process finds the lowest energy conformation for each tautomer by adjusting bond lengths, bond angles, and dihedral angles. This is typically performed using methods like DFT (e.g., B3LYP/6-31G*) or semi-empirical methods (e.g., AM1).

-

Energy Calculation: Once the geometries are optimized, the single-point energy of each tautomer is calculated. The difference in these energies (ΔE) indicates the relative stability of the two forms. A negative ΔE for the keto-to-enol transformation signifies that the enol form is more stable.

-

Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Solvent Effects: To model the influence of a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This approach treats the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's behavior in solution.

Quantitative Data on Tautomer Stability

Theoretical calculations provide valuable quantitative data on the relative stability of the keto and enol tautomers of this compound.

Gas-Phase Stability

In the gas phase, the intrinsic stability of the tautomers can be assessed without the influence of a solvent. A study by Bruce D. Anderson calculated the energy difference between the keto and enol forms of this compound using the semi-empirical AM1 method.

| Tautomer Transformation | Computational Method | Calculated Energy Difference (ΔE) (kcal/mol) | More Stable Tautomer |

| Keto → Enol | AM1 | -1.25[1] | Enol |

This result indicates that in the gas phase, the enol tautomer of this compound is more stable than the keto form by 1.25 kcal/mol.[1] This stability is attributed to the formation of a six-membered ring via an intramolecular hydrogen bond and the conjugation of the double bond with the remaining carbonyl group.

Influence of Substituents

The stability of the enol form is sensitive to the steric bulk of the substituent at the C3 position. Larger substituents can destabilize the planar enol form due to steric hindrance.

| Compound | Calculated Energy Difference (ΔE) (kcal/mol) Keto → Enol |

| 2,4-pentanedione | -3.36[1] |

| 3-methyl-2,4-pentanedione | -3.27[1] |

| This compound | -1.25 [1] |

| 3-propyl-2,4-pentanedione | -1.32[1] |

| 3-t-butyl-2,4-pentanedione | +12.44[1] |

| 3-phenyl-2,4-pentanedione | +17.91[1] |

As the size of the alkyl group increases from methyl to ethyl and propyl, there is a slight decrease in the stability of the enol form.[1] However, a dramatic shift is observed with the bulky t-butyl and phenyl groups, where the keto form becomes significantly more stable.[1]

Solvent Effects (Qualitative Assessment)

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form, as they do not significantly disrupt the intramolecular hydrogen bond.

-

Polar aprotic solvents (e.g., DMSO) can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond and thus slightly destabilizing the enol form.

-

Polar protic solvents (e.g., water, methanol) can form strong intermolecular hydrogen bonds with the keto form, leading to a significant stabilization of the keto tautomer. In such solvents, the keto form is often the predominant species.

Visualizing the Chemical Landscape

Graphical representations are invaluable for understanding the abstract concepts of tautomerism and computational workflows.

Caption: Keto-enol tautomeric equilibrium of this compound.

Caption: A generalized computational workflow for studying tautomer stability.

Conclusion

Theoretical calculations provide a powerful framework for understanding the stability of this compound tautomers. The available data indicates that the enol form is more stable in the gas phase, a stability that is influenced by the steric and electronic nature of the C3 substituent. While specific computational data on solvent effects for this particular molecule is limited, the established principles of keto-enol tautomerism suggest that polar protic solvents will favor the keto form. This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the theoretical underpinnings of this compound's tautomeric behavior, which is essential for predicting its reactivity and designing new applications. Further computational studies, particularly employing higher levels of theory and explicitly modeling solvent effects, would provide a more refined picture of this important molecule's chemical landscape.

References

- 1. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. [PDF] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Metal Complexes Using 3-Ethyl-2,4-pentanedione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-pentanedione, an alpha-alkylated β-diketone, serves as a versatile chelating ligand in coordination chemistry. Its bidentate nature allows for the formation of stable complexes with a wide range of metal ions. The presence of the ethyl group on the central carbon atom can influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique reactivity, solubility, and biological activity compared to their unsubstituted acetylacetonate (B107027) counterparts. This document provides detailed application notes and experimental protocols for the synthesis of various metal complexes using this compound, with a focus on their potential applications in research and drug development.

Applications of this compound Metal Complexes

Metal complexes derived from this compound are of significant interest in several scientific domains:

-

Drug Development: The lipophilic nature of the ligand can enhance the bioavailability of metal-based drugs. A notable example is the vanadyl complex of this compound, which has been investigated for its insulin-mimetic and potential antidiabetic properties.[1][2] The modification of the ligand structure provides a tunable platform for optimizing the therapeutic index of metallodrugs.

-

Catalysis: Like other metal acetylacetonates, these complexes can function as catalysts in various organic transformations, including oxidation and polymerization reactions. The ethyl substituent can modulate the catalyst's activity and selectivity.

-

Materials Science: Metal β-diketonate complexes are often volatile and can be used as precursors for the chemical vapor deposition (CVD) of metal oxide thin films and nanoparticles.

Experimental Protocols

The following section outlines detailed protocols for the synthesis of representative metal complexes of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be followed for all procedures.

Protocol 1: Synthesis of Bis(3-ethyl-2,4-pentanedionato)copper(II) [Cu(etac)₂]

This protocol is adapted from the general synthesis of copper(II) acetylacetonate.

Materials:

-

Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

-

This compound (Hetac)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in a mixture of 30 mL of deionized water and 20 mL of methanol with gentle heating and stirring.

-

In a separate beaker, dissolve this compound (1.41 g, 11.0 mmol) in 20 mL of methanol.

-

Slowly add the ligand solution to the stirred copper(II) salt solution.

-

A blue precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 30 minutes to ensure complete reaction.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the precipitate with two 20 mL portions of deionized water, followed by a 10 mL portion of cold methanol.

-

Dry the resulting blue crystalline solid in a desiccator over anhydrous calcium chloride.

Diagram of the Synthesis Workflow for Bis(3-ethyl-2,4-pentanedionato)copper(II):

Caption: Workflow for the synthesis of Bis(3-ethyl-2,4-pentanedionato)copper(II).

Protocol 2: Synthesis of Tris(3-ethyl-2,4-pentanedionato)cobalt(III) [Co(etac)₃]

This protocol is adapted from the synthesis of tris(acetylacetonato)cobalt(III) and involves the oxidation of Co(II) to Co(III).

Materials:

-

Cobalt(II) chloride hexahydrate [CoCl₂·6H₂O]

-

This compound (Hetac)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium bicarbonate (KHCO₃)

-

Ethanol

-

Toluene

-

Petroleum ether

Procedure:

-

Dissolve cobalt(II) chloride hexahydrate (4.8 g, 20 mmol) in 90 mL of deionized water in a 500 mL Erlenmeyer flask.

-

Carefully add 10 mL of 30% hydrogen peroxide to the cobalt solution.

-

In a separate large beaker, place 20 g of potassium bicarbonate.

-

Slowly and with vigorous swirling, pour the cobalt/peroxide solution onto the potassium bicarbonate. A dark green solution will form.

-

Allow the solution to stand for 5 minutes.

-

Add this compound (10.3 g, 80 mmol) to the green solution.

-

Gently heat the mixture to boiling while stirring. Green crystals of the product will precipitate.

-

Cool the mixture in an ice bath for 15-20 minutes.

-

Collect the crystals by suction filtration, washing thoroughly with deionized water and then with a small amount of cold ethanol.

-

Air-dry the crude product.

-

For purification, extract the product with 50 mL of gently heated toluene.

-

Filter the hot extract and cool the filtrate.

-

Precipitate the purified product by slowly adding approximately 150 mL of petroleum ether.

-

Collect the purified crystals by filtration, wash with a small amount of petroleum ether, and air-dry.